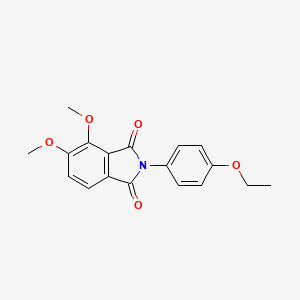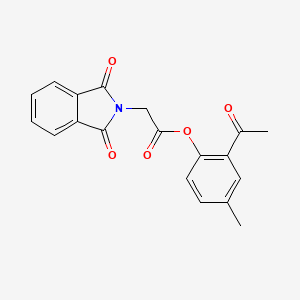![molecular formula C14H12BrN3O2 B5657527 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5657527.png)
2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including tyrosine kinases and G protein-coupled receptors. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one are diverse. It has been shown to inhibit the proliferation of cancer cells, reduce viral replication, and inhibit bacterial growth. It has also been shown to affect various cellular processes, including cell signaling, gene expression, and protein synthesis. In addition, it has been shown to induce apoptosis and autophagy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is its versatility in various scientific research fields. It has shown potential in medicinal chemistry, drug discovery, and biological research. However, one of the limitations of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate its potential as an anticancer, antiviral, and antibacterial agent. Another direction is to study its effects on different cellular processes and pathways. Additionally, there is potential for developing new derivatives of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one with improved solubility and bioactivity. Finally, there is potential for using 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one as a tool for studying protein-protein interactions and for imaging biological systems.
Conclusion:
In conclusion, 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a versatile chemical compound that has shown potential in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives in various scientific research fields.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 3-bromoaniline and 2-methoxymethyl-4,5-dicyanoimidazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, and the final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has shown potential in various scientific research fields, including medicinal chemistry, drug discovery, and biological research. It has been studied for its anticancer, antiviral, and antibacterial properties. It has also been used as a tool for studying protein-protein interactions and as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-20-8-11-6-14(19)18-13(16-11)7-12(17-18)9-3-2-4-10(15)5-9/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUIYJFVRPVQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one](/img/structure/B5657447.png)
![9-[(methylthio)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5657452.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(3-methoxy-5-methyl-2-thienyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5657456.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-3-(methylthio)propanamide hydrochloride](/img/structure/B5657464.png)
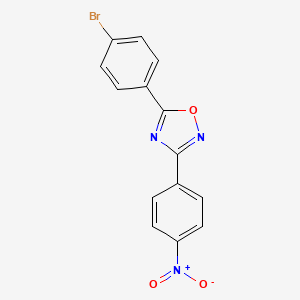
![methyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5657473.png)

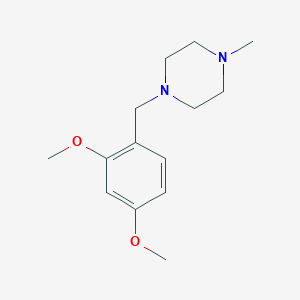
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5657504.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5657507.png)
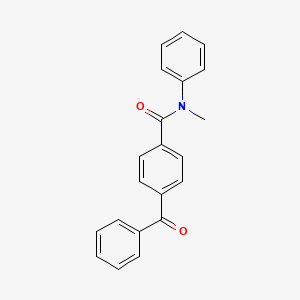
![3-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5657520.png)
